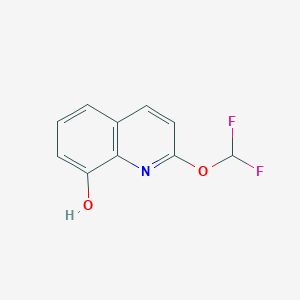
2-(Difluoromethoxy)-8-hydroxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-8-hydroxyquinoline is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound features a quinoline core substituted with a difluoromethoxy group at the 2-position and a hydroxyl group at the 8-position. The presence of the difluoromethoxy group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-8-hydroxyquinoline typically involves the introduction of the difluoromethoxy group onto a quinoline precursor. One common method involves the reaction of 8-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-8-hydroxyquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-8-hydroxyquinoline has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes, including enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-8-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in inhibiting metalloproteinases and other metal-dependent enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethoxy)-8-hydroxyquinoline: Similar in structure but with a trifluoromethoxy group, which imparts different chemical properties.
8-Hydroxyquinoline: Lacks the difluoromethoxy group, resulting in different reactivity and biological activity.
2-(Difluoromethoxy)aniline: Contains a difluoromethoxy group but differs in the core structure, leading to distinct applications.
Uniqueness
2-(Difluoromethoxy)-8-hydroxyquinoline is unique due to the presence of both the difluoromethoxy and hydroxyl groups on the quinoline core. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications. The difluoromethoxy group, in particular, provides unique electronic properties that differentiate it from other fluorinated compounds .
Eigenschaften
Molekularformel |
C10H7F2NO2 |
|---|---|
Molekulargewicht |
211.16 g/mol |
IUPAC-Name |
2-(difluoromethoxy)quinolin-8-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-5-4-6-2-1-3-7(14)9(6)13-8/h1-5,10,14H |
InChI-Schlüssel |
XXZAIXGECLHHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
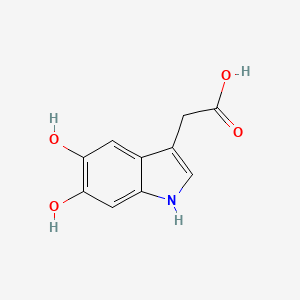
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)

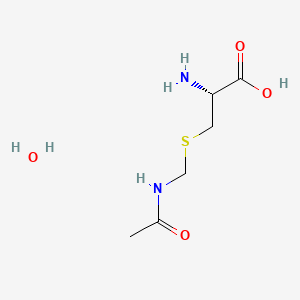
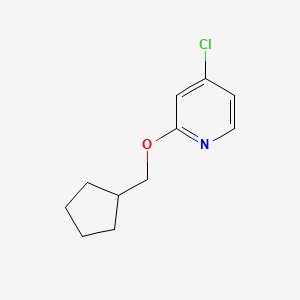

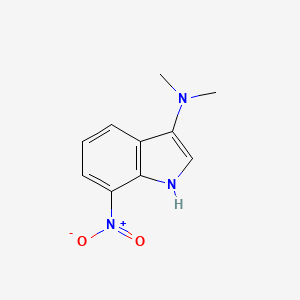

![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)


